Dimethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and two acetate groups attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate can be synthesized through the reduction of non-enolisable 1,3-dicarbonyl compounds. The reduction is typically carried out using amalgamated zinc powder and dry hydrogen chloride in diethyl ether containing acetic anhydride or acetyl chloride . This method ensures the formation of the cyclopropane ring and the attachment of the acetate groups.
Industrial Production Methods
While specific industrial production methods for Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can further modify the cyclopropane ring or the acetate groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate exerts its effects involves its reactivity and ability to undergo various chemical transformations. The cyclopropane ring is strained, making it more reactive and prone to ring-opening reactions. The acetate groups can participate in esterification and hydrolysis reactions, further contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-(2,4-Diphenylcyclobutane-1,3-diyl)diacetate: This compound has a similar structure but with a cyclobutane ring and phenyl groups, making it less strained and less reactive.
Dimethyl 2,2’-(1,3-Dioxolane-2,2-diyl)diacetate: Contains a dioxolane ring, which imparts different reactivity and stability characteristics.
Uniqueness
Dimethyl 2,2’-(Cyclopropane-1,1-diyl)diacetate is unique due to its cyclopropane ring, which is highly strained and reactive. This makes it a valuable intermediate in organic synthesis and a useful tool in studying reaction mechanisms and pathways.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O4/c1-12-7(10)5-9(3-4-9)6-8(11)13-2/h3-6H2,1-2H3 |
InChI Key |
ZWTFGKWYJIQAAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CC1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.